Cas no 1895535-27-9 (tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate)
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate
- SB22598
-
- MDL: MFCD30802755
- Inchi: 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14)
- InChI Key: PFERABUZMLBXRK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(CCN)CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 229
- XLogP3: 1.6
- Topological Polar Surface Area: 64.4
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02010-5g |
tert-butyl (1-(2-aminoethyl)cyclobutyl)carbamate |
1895535-27-9 | 95% | 5g |
$2450 | 2023-09-07 | |
| Chemenu | CM389907-500mg |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95%+ | 500mg |
$382 | 2023-01-19 | |
| Chemenu | CM389907-1g |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95%+ | 1g |
$478 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1773-100mg |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95% | 100mg |
¥1155.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1773-250mg |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95% | 250mg |
¥1538.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1773-500mg |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95% | 500mg |
¥2561.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1773-1g |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95% | 1g |
¥3201.0 | 2024-04-23 | |
| Ambeed | A916567-1g |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 95% | 1g |
$618.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1104762-1g |
tert-butyl (1-(2-aminoethyl)cyclobutyl)carbamate |
1895535-27-9 | 95% | 1g |
$1000 | 2024-07-23 | |
| Enamine | EN300-1882988-0.05g |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate |
1895535-27-9 | 0.05g |
$348.0 | 2023-09-18 |
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Suppliers
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate
Research Brief on tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1895535-27-9): Recent Advances and Applications
The compound tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1895535-27-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutics, particularly in the areas of protease inhibition and targeted drug delivery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological relevance, and potential industrial applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate as a critical building block for the synthesis of cyclobutane-based protease inhibitors. The study demonstrated that the cyclobutyl ring system, when functionalized with the tert-butyl carbamate group, significantly enhanced the binding affinity of the inhibitors to their target enzymes. The compound's unique structural features, including its rigid cyclobutane core and flexible aminoethyl side chain, were found to be pivotal in achieving high selectivity and potency against serine proteases involved in inflammatory diseases.
Another notable application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it served as a precursor for the development of peptide-based drug conjugates. The researchers employed tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate to introduce a stable, yet cleavable linker between a cytotoxic payload and a tumor-targeting peptide. The resulting conjugates exhibited improved pharmacokinetic properties and reduced off-target effects in preclinical models, underscoring the compound's utility in advancing targeted cancer therapies.
From a synthetic chemistry perspective, novel methodologies for the efficient preparation of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate have been explored. A 2024 publication in Organic Process Research & Development described a scalable, one-pot synthesis route that achieved high yields (85-90%) while minimizing the use of hazardous reagents. This advancement addresses previous challenges associated with the compound's commercial availability and cost, potentially accelerating its adoption in large-scale pharmaceutical manufacturing.
The safety profile and physicochemical properties of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate have also been systematically investigated. Computational modeling studies suggest that the compound exhibits favorable drug-like characteristics, including moderate lipophilicity (cLogP ~2.1) and good solubility in common organic solvents. These properties, combined with its chemical stability under physiological conditions, make it an attractive candidate for further medicinal chemistry optimization.
Looking forward, the versatility of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in the design of covalent inhibitors, PROTACs (proteolysis targeting chimeras), and next-generation bioconjugates. As the understanding of its structure-activity relationships deepens, this compound is poised to play an increasingly important role in bridging chemical synthesis with biological discovery in the pharmaceutical industry.
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